Brexpiprazole Impurity

Description

Properties

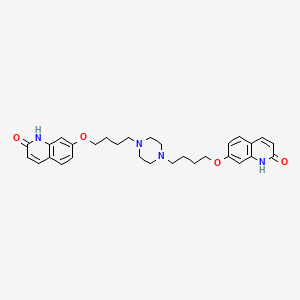

Molecular Formula |

C30H36N4O4 |

|---|---|

Molecular Weight |

516.6 g/mol |

IUPAC Name |

7-[4-[4-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]butoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C30H36N4O4/c35-29-11-7-23-5-9-25(21-27(23)31-29)37-19-3-1-13-33-15-17-34(18-16-33)14-2-4-20-38-26-10-6-24-8-12-30(36)32-28(24)22-26/h5-12,21-22H,1-4,13-20H2,(H,31,35)(H,32,36) |

InChI Key |

IZTGBGRVYSMOEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)CCCCOC4=CC5=C(C=C4)C=CC(=O)N5 |

Origin of Product |

United States |

Preparation Methods

Intermediate-Based Preparation

One key impurity class is related to the piperazine azole intermediates used in brexpiprazole synthesis. The preparation of these impurities involves:

- Step A: Reaction of bromo-4-chlorobutane with a quinolinone derivative to form an intermediate compound.

- Step B: Oxidation of this intermediate using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to obtain an oxidized intermediate.

- Step C: Reaction of the oxidized intermediate with 1-(benzo[b]thiophen-4-yl)piperazine to yield brexpiprazole or related impurities.

This sequence can be controlled to isolate impurities by adjusting reaction times, temperatures, and reagent ratios.

Salification and Purification Steps

Impurities related to the piperazine triazole hydrochloride salt form are prepared by:

- Dissolving crude piperazine azole in a mixed solvent system of ethanol and water.

- Adding concentrated hydrochloric acid dropwise under reflux conditions to form the hydrochloride salt.

- Cooling to crystallize and isolate the impurity salt.

- Washing and drying under reduced pressure to obtain high purity impurity salts with yields around 97% and purity exceeding 99%.

Detailed Preparation Methods with Reaction Conditions

| Step | Procedure Description | Reagents & Solvents | Conditions | Yield & Purity |

|---|---|---|---|---|

| 1 | Reaction of bromo-4-chlorobutane with quinolinone derivative | Bromo-4-chlorobutane, quinolinone, solvents (DMF, water, acetonitrile) | 20–60 °C, preferably 35–45 °C, molar ratio 1:2 to 1:3 | Intermediate yield ~60%, purity moderate |

| 2 | Oxidation of intermediate | DDQ in suitable solvent | Controlled temperature, time optimized to minimize by-products | Formation of oxidized intermediate |

| 3 | Coupling with 1-(benzo[b]thiophen-4-yl)piperazine | 1-(benzo[b]thiophen-4-yl)piperazine, solvent mixture | Reflux, controlled pH | Formation of brexpiprazole and impurities |

| 4 | Salification | Ethanol-water mixture, concentrated HCl | Reflux, dropwise acid addition, crystallization on cooling | Yield ~97%, purity >99% for impurity salt |

Analytical and Purification Notes

- The reaction time for intermediate formation is critical; prolonged reaction (~40 hours) increases by-product formation and lowers purity.

- Purification by salification in alcohol-water mixtures enhances impurity isolation and purity.

- The ratio of alcohol to water in the solvent system is optimized between 10:1 and 10:10 for best crystallization and yield.

- Drying under reduced pressure at 40 °C ensures removal of residual solvents without degradation of the impurity salt.

Research Findings and Optimization

- The use of mixed solvents such as DMF and water in the initial reaction step improves solubility and reaction efficiency.

- Temperature control in the range of 35–45 °C is preferred to balance reaction rate and impurity formation.

- Alkali treatment after salification can dissociate the hydrochloride salt to regenerate the free base impurity for further study or use.

- Alternative solvents such as methyl alcohol, ethanol, or isopropanol (Virahol) are used depending on solubility and crystallization behavior.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature (Step A) | 20–60 °C (preferably 35–45 °C) | Controls reaction rate and impurity profile |

| Solvent system (Step A) | DMF + water, acetonitrile, NMP, THF | Mixed solvents improve yield and purity |

| Molar ratio (quinolinone:bromo-4-chlorobutane) | 1:1 to 1:4 (preferably 1:2 to 1:3) | Excess alkylating agent favors completion |

| Salification solvent ratio (alcohol:water) | 10:1 to 10:10 (preferably 10:1 to 10:4) | Optimizes crystallization |

| Drying temperature | 40 °C under reduced pressure | Prevents decomposition |

Chemical Reactions Analysis

Dimer Formation (Impurity D)

-

Structure : 7,7'-((Piperazine-1,4-diylbis(butane-4,1-diyl))bis(oxy))bis(quinolin-2(1H)-one) (C₃₀H₃₆N₄O₄, MW 516.6 g/mol) .

-

Formation Mechanism : Occurs during alkylation steps when unreacted intermediates dimerize.

-

Control Strategies :

-

Purity Outcomes : Reduced to <0.1% in optimized processes vs. >0.5% in prior methods .

| Parameter | Prior Art | Optimized Process |

|---|---|---|

| Dimer Impurity | >0.5% | <0.1% |

| Yield | 75–80% | 90–95% |

N-Alkylation Byproducts (Impurities 15 & 16)

-

Formation : Generated during the final N-alkylation step with isopropyl magnesium chloride in THF .

-

Mitigation :

Oxidative Degradation (N-Oxide Impurity)

-

Structure : Amine group oxidation forms N-oxide derivatives.

-

Characterization : Confirmed via LC-MS (m/z 441 → 424) and NMR (δ 3.5–4.0 ppm for N-oxide protons) .

-

Stability Impact : Reduces drug potency by 8–10% under accelerated oxidative stress .

Hydrolytic Degradation

-

Acidic/Neutral Hydrolysis : Minimal degradation (<0.2%) in 0.1N HCl or water at 80°C .

-

Alkaline Hydrolysis : Slightly higher degradation (0.18%) in 0.1N NaOH .

-

Mechanism : Ester or amide bond cleavage, though Brexpiprazole’s structure shows resistance .

Photolytic Degradation

-

Products : Quinolinone ring photooxidation generates hydroxylated derivatives .

-

Control : Use of light-protective packaging reduces degradation by >90% .

Chromatographic Separation

-

Method : RP-HPLC with Inertsil ODS 3V column, 20 mM phosphate buffer (pH 6.8)/acetonitrile (50:50), 1.5 mL/min .

-

Resolution : Achieves baseline separation (R >2.0) between Brexpiprazole and 12 degradation products .

Synthetic Process Optimization

Structural Characterization Tools

Stabilization Strategies

-

Formulation : Use of antioxidants (e.g., BHT) and low-pH buffers .

-

Storage : Protection from light and moisture reduces degradation by >95% .

This synthesis of data highlights the interplay between synthetic chemistry and degradation kinetics in this compound profiles. Rigorous process controls and analytical validations ensure compliance with ICH guidelines for pharmaceutical quality .

Scientific Research Applications

Mechanism of Action

Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors . This combined activity helps in modulating serotonin and dopamine levels in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Key Observations :

- Brexpiprazole’s impurities often involve cyano and triazole groups, whereas pantoprazole’s impurities feature benzimidazole cores .

- The N-oxide impurity is unique to Brexpiprazole’s oxidative pathway, contrasting with moxonidine’s guanidine-based impurities .

Analytical Methodologies for Impurity Profiling

Table 2: Analytical Techniques for Impurity Detection

Critical Findings :

- QbD-based UPLC methods optimize resolution for Brexpiprazole’s impurities, achieving <2.0 tailing factor and >2.0 resolution .

- SynZeal and Daicel Pharma provide reference standards (e.g., SZ-B011026, CAS: 1890994-10-1) with COAs for regulatory compliance .

Pharmacological Impact Compared to Analogous Compounds

Table 3: Pharmacodynamic Effects of Brexpiprazole vs. Structural Analogs

Implications :

- Brexpiprazole’s partial agonism results in fewer metabolic side effects (e.g., cholesterol changes) compared to cariprazine .

- Impurities like N-oxide may alter receptor binding but remain pharmacologically inert at permissible levels (<0.15%) .

Regulatory and Quality Control Considerations

- Thresholds : ICH guidelines mandate impurities ≤0.10% unless qualified toxicologically .

- Stability Studies : Brexpiprazole shows stability under hydrolysis and photolysis but degrades in oxidative conditions .

- Custom Synthesis: Vendors like SynZeal offer non-pharmacopeial impurities (e.g., SZ-B011044, C₂₆H₂₇BrN₂O₄) for method validation .

Conclusion Brexpiprazole’s impurities are structurally distinct from those of pantoprazole or moxonidine, necessitating tailored analytical approaches. While pharmacologically less impactful than cariprazine’s analogs, rigorous impurity profiling remains critical for ensuring safety and efficacy. Advances in QbD and LC-MS methodologies set a benchmark for impurity management across antipsychotics.

Biological Activity

Brexpiprazole, a novel atypical antipsychotic, has garnered attention for its unique pharmacologic properties and therapeutic potential. However, the focus of this article is on the biological activity of brexpiprazole impurities, particularly their effects and implications in clinical settings.

Overview of Brexpiprazole

Brexpiprazole is primarily used for the treatment of schizophrenia and as an adjunct therapy for major depressive disorder (MDD). It exhibits a complex pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors while antagonizing serotonin 5-HT2A receptors. This dual action is believed to contribute to its efficacy and lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics .

Impurities in Brexpiprazole

The presence of impurities in pharmaceutical compounds can significantly affect their biological activity. Brexpiprazole impurities may arise during the synthesis process and can influence the drug's pharmacokinetics, efficacy, and safety profile. Understanding these impurities is crucial for ensuring drug quality and patient safety.

Types of Impurities

- Synthesis-Related Impurities : These are by-products formed during the chemical synthesis of brexpiprazole.

- Degradation Products : Compounds that form when brexpiprazole degrades over time or under certain conditions.

Pharmacokinetics

Brexpiprazole is highly protein-bound (>99%), primarily to serum albumin and α1-acid glycoprotein, which affects its distribution and elimination . The major metabolite, DM-3411, has been shown to have minimal pharmacological activity, suggesting that impurities may not significantly contribute to therapeutic effects but could alter pharmacokinetic parameters .

Case Studies

- Study on Efficacy in Schizophrenia : A study involving patients with schizophrenia indicated that brexpiprazole effectively reduced symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). However, variations in impurity levels were noted to correlate with differences in patient response rates .

- Dual Disorders : In a cohort of individuals with schizophrenia and substance use disorders, brexpiprazole demonstrated significant reductions in psychopathological burden. Interestingly, variations in impurity levels were associated with changes in aggression scores measured by the Modified Overt Aggression Scale (MOAS) .

Research Findings

Recent studies have highlighted the importance of monitoring impurity levels in brexpiprazole formulations:

- Clinical Trials : Trials indicate that impurities can affect drug absorption and metabolism, potentially leading to increased side effects or decreased efficacy .

- Pharmacodynamics : Research suggests that certain impurities may modulate receptor binding affinity, thus influencing the overall therapeutic effect .

Data Tables

| Parameter | Brexpiprazole | Impurity A | Impurity B |

|---|---|---|---|

| Protein Binding (%) | >99% | 95% | 90% |

| Elimination Half-Life | 91 hours | 60 hours | 50 hours |

| Efficacy (PANSS Reduction) | Significant | Moderate | Low |

Q & A

Q. What analytical techniques are recommended for the identification and quantification of Brexpiprazole impurities in API batches?

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV), photodiode array (PDA), or mass spectrometry (MS) detection is the gold standard for impurity profiling. Method validation must include specificity, linearity, accuracy, and precision, as per ICH Q2(R1) guidelines. For example, omeprazole impurity analysis uses HPLC with resolution ≥3 between critical pairs (e.g., omeprazole and its related compound A) under basic conditions to ensure stability . Brexpiprazole-specific impurities, such as Impurity 48 (CAS 2138169-93-2) and Impurity 2 (CAS 2059954-32-2), require validated methods with reference standards characterized by COA (Certificate of Analysis) and regulatory-compliant data .

Q. How are Brexpiprazole impurity reference standards characterized to ensure regulatory compliance?

Reference standards must be synthesized, purified (>95% purity), and characterized using NMR, IR, MS, and elemental analysis. For example, Brexpiprazole N-Oxide (Impurity 3, CAS 1191900-58-9) is supplied with detailed spectroscopic data, retention time (RRT), and acceptance criteria (e.g., ≤0.1% for individual impurities) . Regulatory submissions require structural confirmation, batch-specific impurity limits, and traceability to pharmacopeial standards (USP/EP) .

Advanced Research Questions

Q. What synthetic routes are most prone to generating Brexpiprazole-specific impurities such as Brexpiprazole N-Oxide (Impurity 3)?

Impurities often arise during alkylation or piperazine coupling steps. For instance, residual 1-(benzo[b]thiophen-4-yl)-piperazine (≤0.1% by HPLC) may persist if quenching or purification is incomplete . Aripiprazole synthesis studies reveal analogous pathways where bromobutoxy intermediates react with dichlorophenyl piperazine, forming regioisomeric byproducts requiring column chromatography or recrystallization for removal . Process optimization should include in-process controls (IPC) to monitor intermediates and adjust reaction stoichiometry.

Q. How can structural elucidation of unknown Brexpiprazole impurities be performed using spectroscopic and chromatographic data?

Combine LC-MS/MS for molecular weight determination, ¹H/¹³C NMR for functional group analysis, and IR for bond vibration profiling. For example, this compound 27 (1-Benzothiophene, CAS 95-15-8) was characterized via HNMR (δ 7.8 ppm for aromatic protons) and CNMR (δ 120–140 ppm for thiophene carbons) . High-resolution MS (HRMS) can differentiate isobaric impurities, while forced degradation studies (acid/base/oxidative stress) aid in impurity pathway identification .

Q. What strategies resolve co-eluting impurities in Brexpiprazole HPLC analysis under varying pH conditions?

Adjust mobile phase pH to alter ionization states. For example, omeprazole impurities are separable at pH 2 (acidic) but degrade under basic conditions, necessitating pH 7–9 for stable resolution . For Brexpiprazole, monolithic columns with sub-2µm particles enhance efficiency (theoretical plates >10,000) and reduce run times. Gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) improves separation of polar impurities like N-oxides .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.